![molecular formula C24H36N2O2 B14134534 2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine CAS No. 120091-49-8](/img/structure/B14134534.png)
2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine is an organic compound with the molecular formula C24H36N2O2 It is a derivative of pyrimidine, characterized by the presence of hexyloxy and octyloxy groups attached to the phenyl and pyrimidine rings, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hexyloxybenzaldehyde and 5-octyloxypyrimidine.
Condensation Reaction: The aldehyde group of 4-hexyloxybenzaldehyde undergoes a condensation reaction with the pyrimidine derivative in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate.
Heating: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or octyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Butyloxy)phenyl]-5-(hexyloxy)pyrimidine
- 2-[4-(Octyloxy)phenyl]-5-(decyloxy)pyrimidine
- 2-[4-(Methoxy)phenyl]-5-(ethoxy)pyrimidine
Uniqueness
2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine is unique due to its specific combination of hexyloxy and octyloxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science and medicinal chemistry.
Propriétés
Numéro CAS |
120091-49-8 |
|---|---|
Formule moléculaire |
C24H36N2O2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
2-(4-hexoxyphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C24H36N2O2/c1-3-5-7-9-10-12-18-28-23-19-25-24(26-20-23)21-13-15-22(16-14-21)27-17-11-8-6-4-2/h13-16,19-20H,3-12,17-18H2,1-2H3 |
Clé InChI |
HOAGGFRICQSSLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
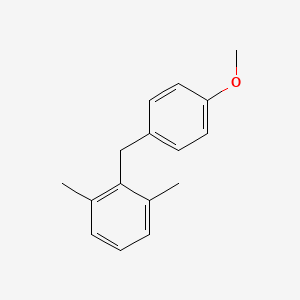
![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
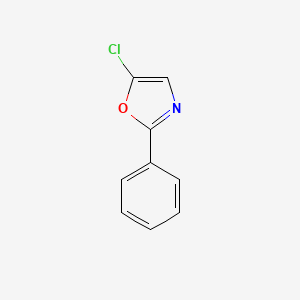
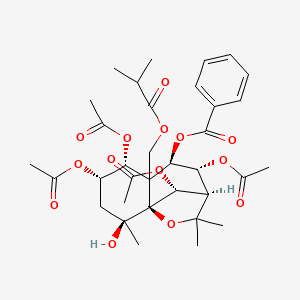
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
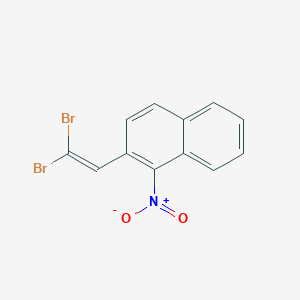
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)

![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)
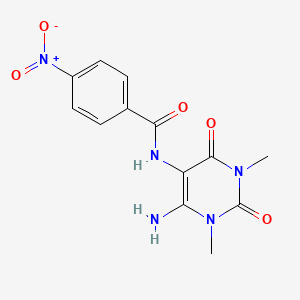
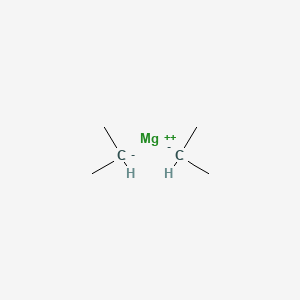
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
![(E)-3-[4-(5-acetyl-3,4-dihydroxyoxolan-2-yl)oxy-3-hydroxyphenyl]-2-methyl-N-(2,3,5,6-tetrahydroxy-4-methoxycyclohexyl)prop-2-enamide](/img/structure/B14134544.png)
